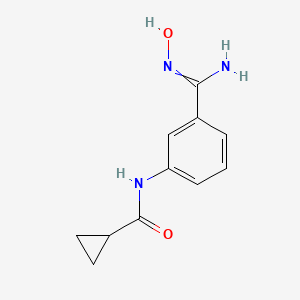

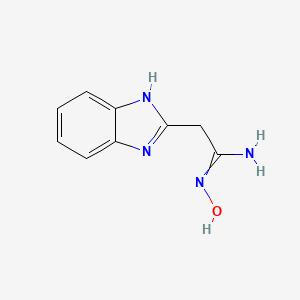

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunomodulation

BMT-1 has been identified as a potential immunomodulatory agent. It inhibits the activity of H+/K±ATPases in anti-CD3/CD28 activated T cells. By targeting these enzymes, BMT-1 leads to intracellular acidification, ultimately inhibiting T cell proliferation . This property makes it an interesting lead compound for developing new immunomodulatory agents.

Antimicrobial Activity

BMT-1 exhibits antimicrobial properties. Although further studies are needed, it has shown good activity against Bacillus subtilis . Its potential as an antimicrobial agent warrants exploration.

Antiparasitic Activity

Research has reported the synthesis of 1H-benzimidazol-2-yl hydrazones, including BMT-1. These compounds possess antiparasitic properties, making them relevant for combating parasitic infections .

Antioxidant Properties

BMT-1 derivatives have demonstrated antioxidant activity. They scavenge free radicals and protect cells from oxidative damage. These properties are crucial for maintaining cellular health and preventing diseases associated with oxidative stress .

Crystal Structure Analysis

X-ray crystal structure analysis of selected benzimidazole derivatives, including BMT-1, provides insights into their molecular arrangements. Understanding the crystal structure aids in predicting their behavior and interactions in various contexts .

Antineoplastic Potential

BMT-1 and related compounds have shown antineoplastic activity in in vitro tumor models. Their ability to inhibit cancer cell growth at low micromolar concentrations is promising for future research .

Mecanismo De Acción

Target of Action

The primary targets of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide are parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are widespread around the world and lead to morbidity and mortality in the population .

Mode of Action

The compound interacts with its targets by exhibiting both anthelmintic and antioxidant properties . The anthelmintic activity was studied in vitro, indicating that the compound was more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals through several possible reaction pathways .

Result of Action

The result of the compound’s action is the eradication of parasitic larvae, demonstrating its effectiveness as an anthelmintic . Additionally, it exhibits antioxidant properties, indicating its potential in mitigating oxidative stress induced by the parasites in the host .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKAABDZKCWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407115 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

CAS RN |

4404-32-4 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Deoxy-1-[methyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B7778344.png)

![2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B7778365.png)

![Ethyl 4-chloro-2-{[(2-cyanoethyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7778375.png)